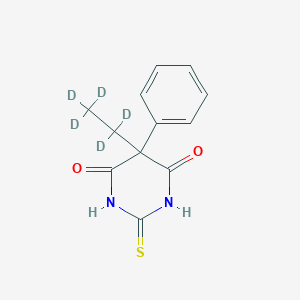
5-Phenyl-5-ethyl-2-thiobarbituric Acid-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-5-ethyl-2-thiobarbituric Acid-d5: is a derivative of barbituric acid, characterized by the presence of a pentadeuterioethyl group and a phenyl group. This compound is known for its applications as an anesthetic and a controlled substance due to its depressant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 5-Phenyl-5-ethyl-2-thiobarbituric Acid-d5 typically involves the reaction of barbituric acid derivatives with deuterated ethyl groups under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as DMSO or methanol .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and continuous monitoring of reaction parameters to maintain consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
- Used as a precursor in the synthesis of other barbituric acid derivatives.
- Studied for its unique isotopic labeling due to the presence of deuterium .
Biology and Medicine
- Investigated for its anesthetic properties and potential use in medical procedures.
- Studied for its effects on the central nervous system as a depressant .
Industry
- Utilized in the production of pharmaceuticals and other chemical intermediates.
- Explored for its potential applications in isotope labeling studies .
Mécanisme D'action
The mechanism of action of 5-Phenyl-5-ethyl-2-thiobarbituric Acid-d5 involves its interaction with the central nervous system. The compound acts as a depressant by enhancing the activity of gamma-aminobutyric acid (GABA) receptors, leading to increased inhibitory neurotransmission. This results in sedation and anesthetic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiopental: Another barbiturate with similar anesthetic properties.
Phenobarbital: Known for its use as an anticonvulsant and sedative.
Pentobarbital: Used for its sedative and hypnotic effects.
Uniqueness
Propriétés
Numéro CAS |
73738-04-2 |
|---|---|
Formule moléculaire |
C12H12N2O2S |
Poids moléculaire |
253.33 g/mol |
Nom IUPAC |
5-(1,1,2,2,2-pentadeuterioethyl)-5-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C12H12N2O2S/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17)/i1D3,2D2 |
Clé InChI |
GHHFRPRCYQNNDL-ZBJDZAJPSA-N |
SMILES |
CCC1(C(=O)NC(=S)NC1=O)C2=CC=CC=C2 |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=S)NC1=O)C2=CC=CC=C2 |
SMILES canonique |
CCC1(C(=O)NC(=S)NC1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















